molecular formula C10H18O B6275860 {6-methylspiro[2.5]octan-6-yl}methanol CAS No. 1629066-25-6

{6-methylspiro[2.5]octan-6-yl}methanol

Cat. No.: B6275860
CAS No.: 1629066-25-6
M. Wt: 154.2
InChI Key:
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Description

{6-methylspiro[25]octan-6-yl}methanol is a chemical compound with the molecular formula C10H18O It is characterized by a spiro structure, which means that two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-methylspiro[2.5]octan-6-yl}methanol typically involves the formation of the spiro structure through cyclization reactions. One common method is the reaction of a suitable precursor with a reagent that induces cyclization, such as a strong acid or base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{6-methylspiro[2.5]octan-6-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

{6-methylspiro[2.5]octan-6-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {6-methylspiro[2.5]octan-6-yl}methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The spiro structure may also play a role in its unique reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: These compounds have similar spiro structures but different ring sizes and functional groups.

    Spiro cyclopropanes: These compounds feature a cyclopropane ring connected to another ring, similar to the spiro structure of {6-methylspiro[2.5]octan-6-yl}methanol.

Uniqueness

This compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity compared to other spiro compounds.

Properties

CAS No.

1629066-25-6

Molecular Formula

C10H18O

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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